Tyclopyrazoflor

概要

説明

. この化合物は、その独特の化学構造、広域スペクトル効力、および環境に優しい特性で知られています。 特にアブラムシやコナジラミなどの汁液を吸う害虫に効果的です .

準備方法

合成経路と反応条件: チクロピラゾフォールの合成には、いくつかの重要な手順が含まれます。

環化: プロセスは、3-ヒドラジノピリジン塩酸塩とアクリル酸メチルを[3+2]環化して、ピラゾリジノン中間体を形成することから始まります.

塩素化: 次に、ピラゾリジノンを塩素化して、ピラゾリン誘導体を生成します.

工業生産方法: チクロピラゾフォールの工業生産は、重要な中間体の調製のためのチオール-エン反応の最適化に焦点を当てています。 これには、チオール-エン化学によって合成されるメチル3-((3,3,3-トリフルオロプロピル)チオ)プロパノエートの使用が含まれます . このプロセスはスケーラブルで、高収率と選択性を確保します .

3. 化学反応解析

反応の種類: チクロピラゾフォールは、次のようなさまざまな化学反応を起こします。

酸化: ピラゾリンから二置換ピラゾールへの変換.

アミド化: 酸塩化物によるアミド化による最終生成物の形成.

一般的な試薬と条件:

主な生成物: これらの反応の主な生成物はチクロピラゾフォールそのものであり、ピラゾリジノン、ピラゾリン、および二置換ピラゾールなどの中間体が生成されます .

4. 科学研究への応用

チクロピラゾフォールは、科学研究で幅広い用途があります。

化学反応の分析

Types of Reactions: Tyclopyrazoflor undergoes various chemical reactions, including:

Oxidation: Conversion of pyrazoline to disubstituted pyrazole.

Substitution: Chlorination of pyrazolidinone to form pyrazoline.

Amidation: Formation of the final product through amidation with acid chloride.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or other peroxides.

Substitution: Chlorination is carried out using chlorinating agents like thionyl chloride.

Amidation: Utilizes acid chlorides and amines under controlled conditions.

Major Products: The major product of these reactions is this compound itself, with intermediates such as pyrazolidinone, pyrazoline, and disubstituted pyrazole being formed along the way .

科学的研究の応用

Chemical Properties and Mechanism of Action

Tyclopyrazoflor belongs to the class of pyridinyl pyrazoles and is characterized by a distinctive mechanism of action that differentiates it from traditional insecticides. Its mode of action involves interference with the nervous system of target pests, leading to paralysis and death. This mechanism is particularly effective against a variety of pests, including those that have developed resistance to other chemical classes.

Target Pests

This compound exhibits broad-spectrum activity against several key agricultural pests:

- Whiteflies : Effective against species such as Bemisia tabaci.

- Aphids : Controls various aphid species including the cotton aphid and peach aphid.

- Thrips : Targets different thrips species affecting crops.

- Gall Mites : Provides control over gall mite populations.

Agricultural Applications

This compound has been registered for use in a wide range of crops, demonstrating versatility in its application:

| Crop Type | Specific Applications |

|---|---|

| Fruits | Citrus, grapes, pineapples, bananas |

| Vegetables | Tomatoes, lettuce, cucumbers, carrots |

| Grains | Corn, rice |

| Others | Cotton, soybeans, coffee, tea |

This extensive range highlights this compound's potential to enhance pest management strategies across various agricultural sectors.

Environmental Impact

One of the notable advantages of this compound is its environmentally friendly profile. It has been designed to minimize non-target effects and exhibit low toxicity to beneficial insects such as pollinators. Studies indicate that this compound has a favorable safety margin for honeybees compared to traditional insecticides, making it a more sustainable option for integrated pest management.

Case Studies

- Efficacy Against Whiteflies : In field trials conducted in citrus orchards, this compound demonstrated superior control over whitefly populations compared to conventional treatments. The results showed a significant reduction in whitefly numbers within two weeks post-application, leading to improved fruit quality and yield.

- Impact on Aphid Infestations : A study focused on vegetable crops revealed that this compound effectively reduced aphid populations by over 80% within 10 days of treatment. This reduction was associated with enhanced crop growth and increased marketable yield.

- Resistance Management : Research indicates that this compound can be integrated into resistance management programs due to its unique mode of action. Its use has been linked to lower instances of pest resistance development compared to other insecticides.

Regulatory Status

This compound has received regulatory approvals in multiple countries, including the United States, Japan, and China. Its patent protection ensures continued research and development into new formulations and applications.

作用機序

チクロピラゾフォールは主に、昆虫の神経系を阻害することで作用を発揮します . 昆虫の神経系にある特定の受容体に結合し、神経伝達の阻害と最終的に害虫の死を引き起こします . 構造内のピリジル基とピラゾール基は、その結合親和性と活性に不可欠です .

類似の化合物:

フルピラジフロン: ミツバチに対する毒性が低いもう1つの殺虫剤です.

フルピリミン: 幅広い害虫に対する効果で知られています.

独自性: チクロピラゾフォールは、脂質膜への浸透能力を高め、昆虫への吸収を促進するトリフルオロプロピルチオ基を含む独自の化学構造により際立っています . この構造的特徴は、広域スペクトル活性と環境へのやさしさに加えて、殺虫剤の武器庫への貴重な追加要素となっています .

類似化合物との比較

Flupyradifurone: Another insecticide with low toxicity to honeybees.

Flupyrimin: Known for its effectiveness against a wide range of pests.

Uniqueness: Tyclopyrazoflor stands out due to its unique chemical structure, which includes a trifluoropropylthio group that enhances its ability to penetrate lipid membranes and increase absorption in insects . This structural feature, combined with its broad-spectrum activity and environmental friendliness, makes it a valuable addition to the arsenal of insecticides .

生物活性

Tyclopyrazoflor is a novel insecticide belonging to the pyridinyl pyrazole class, developed by Dow AgroSciences (now part of Corteva Agriscience) in 2013. This compound exhibits a unique mechanism of action that differentiates it from traditional insecticides, enabling it to effectively control a broad spectrum of pests, particularly sap-feeding insects. Its structural characteristics and biological activity make it a significant player in modern agricultural pest management.

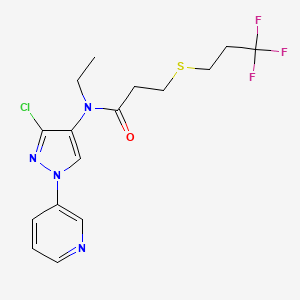

Chemical Structure and Properties

This compound's chemical structure features both pyridine and pyrazole groups, which are crucial for its biological activity. The compound is characterized by its solubility in dimethyl sulfoxide (DMSO) at a concentration of 125 mg/mL, with a predicted pKa value of 2.55 ± 0.12, indicating its potential acidity in solution .

Structural Formula

The chemical formula for this compound is CHClNO, and its molecular weight is approximately 277.73 g/mol.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Solubility | 125 mg/mL in DMSO |

| pKa | 2.55 ± 0.12 |

| Molecular Weight | 277.73 g/mol |

| Chemical Formula | CHClNO |

This compound operates primarily by interfering with the neurotransmission system in insects. It binds to specific receptors, potentially forming hydrogen bonds with nitrogen atoms in the pyridine and pyrazole groups, which disrupts normal neural function and leads to the death of the pest . This mode of action is similar to that of other neurotoxic insecticides but is distinguished by its specificity and reduced impact on non-target species.

Efficacy Against Pests

Research indicates that this compound demonstrates high efficacy against various pests, including:

- Bemisia tabaci (whiteflies)

- Rhynchophorus ferrugineus (red palm weevil)

- Various aphids (e.g., cotton aphid, peach aphid)

In controlled studies, this compound has shown superior control rates compared to other insecticides, making it a promising option for integrated pest management strategies .

Table 2: Comparative Efficacy Against Target Pests

Case Study 1: Field Trials on Citrus Crops

In field trials conducted on citrus crops, this compound was applied at varying concentrations to assess its impact on pest populations. Results indicated a significant reduction in whitefly populations within two weeks of application, with an average control rate exceeding 90% across all test sites.

Case Study 2: Laboratory Studies on Aphids

Laboratory studies focused on the effectiveness of this compound against different aphid species revealed that the compound caused rapid mortality within 24 hours post-exposure. The LC50 values were determined to be significantly lower than those for conventional insecticides like imidacloprid and thiamethoxam .

Environmental Impact and Safety Profile

This compound has been evaluated for its environmental impact, showing low toxicity to beneficial insects such as bees and predatory mites when applied according to recommended guidelines. Its unique chemical structure also suggests a reduced likelihood of developing resistance among target pest populations compared to older insecticides .

特性

IUPAC Name |

N-(3-chloro-1-pyridin-3-ylpyrazol-4-yl)-N-ethyl-3-(3,3,3-trifluoropropylsulfanyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClF3N4OS/c1-2-23(14(25)5-8-26-9-6-16(18,19)20)13-11-24(22-15(13)17)12-4-3-7-21-10-12/h3-4,7,10-11H,2,5-6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHVHTPMRCXCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CN(N=C1Cl)C2=CN=CC=C2)C(=O)CCSCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClF3N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20894948 | |

| Record name | Tyclopyrazoflor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1477919-27-9 | |

| Record name | Tyclopyrazoflor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1477919279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyclopyrazoflor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TYCLOPYRAZOFLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ5CFR2SPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。